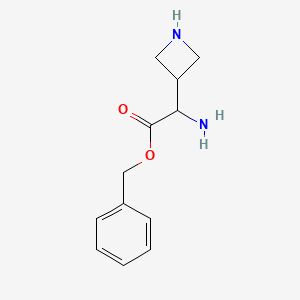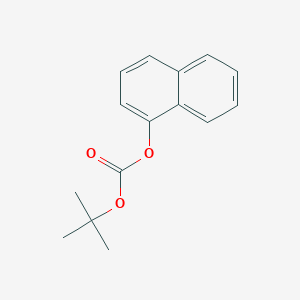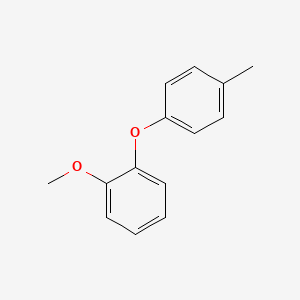
Sodium p-toluate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium p-toluate, also known as sodium 4-methylbenzoate, is an organic compound with the formula CH₃C₆H₄CO₂Na. It is a white, water-soluble solid that is commonly used in various chemical reactions and industrial applications. This compound is derived from p-toluic acid and is known for its role in organic synthesis and as an intermediate in the production of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium p-toluate is typically synthesized through the neutralization of p-toluic acid with sodium hydroxide. The reaction is straightforward and involves the following steps:
- Dissolve p-toluic acid in water.
- Slowly add sodium hydroxide solution to the p-toluic acid solution while stirring.
- Continue stirring until the reaction is complete, and the this compound precipitates out of the solution.
- Filter and dry the precipitate to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and filtration systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: Sodium p-toluate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form p-toluic acid.
Reduction: It can be reduced to form p-tolualdehyde.
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: p-Toluic acid
Reduction: p-Tolualdehyde
Substitution: Various alkyl or acyl derivatives of this compound
Scientific Research Applications
Sodium p-toluate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is used in studies involving microbial metabolism and biodegradation.
Medicine: It is explored for its potential use in drug formulation and delivery systems.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium p-toluate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile, participating in substitution and addition reactions. In biological systems, this compound can be metabolized by certain bacteria, leading to the formation of p-toluic acid and other metabolites. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
p-Toluic Acid: The parent compound of sodium p-toluate, used in similar applications.
Sodium p-Toluenesulfonate: Another sodium salt derived from toluene, used as a hydrotrope and in organic synthesis.
Methyl p-Toluate: An ester derivative of p-toluic acid, used in the production of terephthalic acid.
Uniqueness: this compound is unique due to its specific reactivity and solubility properties. It serves as a versatile intermediate in organic synthesis and has distinct applications in various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
17264-54-9 |
|---|---|
Molecular Formula |
C8H7NaO2 |
Molecular Weight |
158.13 g/mol |
IUPAC Name |
sodium;4-methylbenzoate |
InChI |
InChI=1S/C8H8O2.Na/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
GNCGTEQGBYYYBX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119475.png)








